molecular formula C8H4F2O3 B1451464 3,5-Difluoro-4-formylbenzoic acid CAS No. 736990-88-8

3,5-Difluoro-4-formylbenzoic acid

Cat. No.: B1451464
CAS No.: 736990-88-8
M. Wt: 186.11 g/mol
InChI Key: FRAXEZGWRAVEIK-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-formylbenzoic acid: is an aromatic compound with the molecular formula C8H4F2O3 It is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-formylbenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: 3,5-Difluoro-4-carboxybenzoic acid.

    Reduction: 3,5-Difluoro-4-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-formylbenzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a precursor for the synthesis of potential drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring .

Molecular Targets and Pathways:

    Enzymatic Reactions: The compound can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways.

    Receptor Binding: It may interact with specific receptors in biological systems, affecting signal transduction pathways.

Comparison with Similar Compounds

  • 3,4-Difluorobenzoic acid
  • 2,6-Difluorobenzoic acid
  • 4-Carboxy-2,6-difluorobenzaldehyde

Comparison: 3,5-Difluoro-4-formylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the formyl group on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to other difluorobenzoic acids. The presence of the formyl group also allows for additional functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,5-difluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAXEZGWRAVEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662819
Record name 3,5-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736990-88-8
Record name 3,5-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-4-formylbenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 3,5-difluorobenzoic acid (291 g, 1.84 mol) in 2-methyltetrahydrofuran (4.35 L) was added TMEDA (604 mL, 4.03 mol) at room temperature. The resulting solution was cooled to −78° C. Afterward, n-BuLi (2.5 M in hexane) (1.77 L, 4.43 mol) was added drop-wise, during which the temperature of the mixture remained at less than −65° C. The mixture was then stirred at −78° C. for 1.5 hr. Anhydrous MeOCHO (239 mL, 3.88 mol) was added dropwise at a rate that allowed the temperature to be maintained at less than −65° C. The resulting solution was allowed to warm at room temperature, and then maintained a room temperature while being stirred for 18 hr. The mixture was then cooled to 0-5° C., and excess base was quenched with 6M aqueous HCl (2.2 L, 13.2 mol). The phases were then separated, and the aqueous layer was extracted 3 times with 2-methyltetrahydrofuran (3×500 mL). The combined organic phases were washed with saturated brine, dried over MgSO4, filtered, and concentrated under vacuum. The residue was dissolved in ethyl acetate (350 mL) at reflux, and cooled to room temperature. Hexanes (480 mL) were then added, and the resulting mixture was further cooled to −15° C. The solid was collected by filtration, rinsed with hexanes, and dried under mechanical vacuum to form the title compound (122 g, 35%) as a solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.63-7.70 (m, 2H), 10.23 (s, 1H); MS m/z 187.17 [M+H]+ (ESI).
Quantity
291 g
Type
reactant
Reaction Step One
Name
Quantity
604 mL
Type
reactant
Reaction Step One
Quantity
4.35 L
Type
solvent
Reaction Step One
Quantity
1.77 L
Type
reactant
Reaction Step Two
Quantity
239 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.2 L
Type
reactant
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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